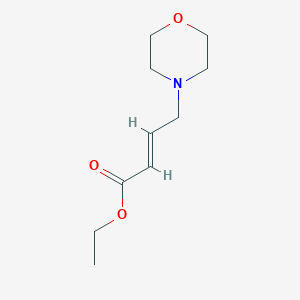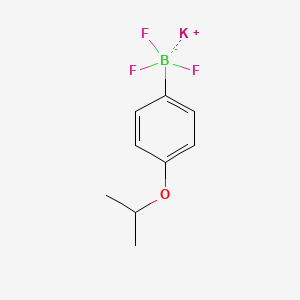
Potassium trifluoro(4-isopropoxyphenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide is a specialized organoboron compound. It is known for its stability under various conditions, making it a valuable reagent in synthetic chemistry. This compound is particularly noted for its role in cross-coupling reactions, which are essential in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide typically involves the reaction of 4-(propan-2-yloxy)phenylboronic acid with potassium fluoride and trifluoroborane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. The mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors to control the reaction conditions precisely. The product is then purified using crystallization or chromatography techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various boronic acid derivatives.
Reduction: It can be reduced to form borane derivatives.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various boronic acids, borane derivatives, and substituted boron compounds. These products are valuable intermediates in organic synthesis.
Aplicaciones Científicas De Investigación
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds in organic synthesis.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism by which potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide exerts its effects involves the formation of a boronate complex. This complex can undergo various transformations, including oxidative addition and reductive elimination, which are key steps in cross-coupling reactions. The molecular targets and pathways involved include the activation of palladium catalysts and the formation of carbon-carbon bonds.
Comparación Con Compuestos Similares
Similar Compounds
- Potassium trifluoro[(propan-2-yloxy)methyl]boranuide
- Potassium trifluoro({4-[(prop-2-yn-1-yl)carbamoyl]phenyl})boranuide
Uniqueness
Potassium trifluoro[4-(propan-2-yloxy)phenyl]boranuide is unique due to its stability under oxidative conditions and its ability to form stable boronate complexes. This makes it a preferred reagent in cross-coupling reactions compared to other boronic acids and esters, which may be less stable or more difficult to purify.
Propiedades
Fórmula molecular |
C9H11BF3KO |
|---|---|
Peso molecular |
242.09 g/mol |
Nombre IUPAC |
potassium;trifluoro-(4-propan-2-yloxyphenyl)boranuide |
InChI |
InChI=1S/C9H11BF3O.K/c1-7(2)14-9-5-3-8(4-6-9)10(11,12)13;/h3-7H,1-2H3;/q-1;+1 |
Clave InChI |
RMHFNJHOFORRAD-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC=C(C=C1)OC(C)C)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl N-[(1S)-2-phenyl-1-[(1,3-thiazol-2-yl)carbamoyl]ethyl]carbamate](/img/structure/B13566785.png)
![4-(5-Hydroxy-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13566787.png)
![3-(Methoxycarbonyl)bicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13566791.png)
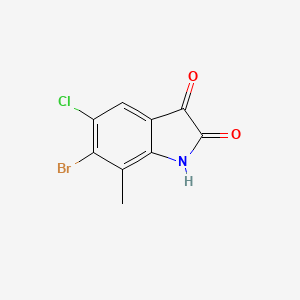


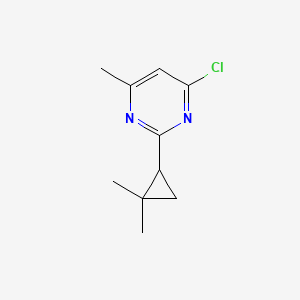
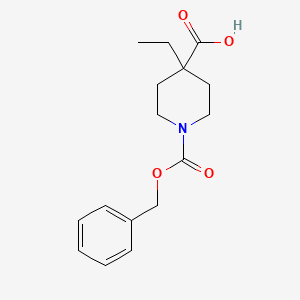
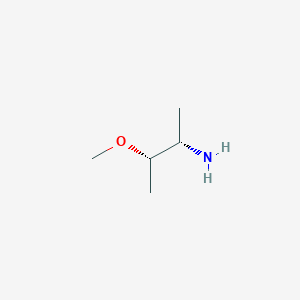
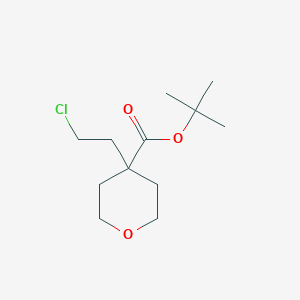


![3-Propylbicyclo[1.1.1]pentane-1-sulfonyl chloride](/img/structure/B13566852.png)
